molecular formula C16H14N2O B1211457 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 3034-65-9

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No. B1211457
CAS RN: 3034-65-9
M. Wt: 250.29 g/mol
InChI Key: PLZWYQYDWCXHTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, as a benzodiazepine derivative, is synthesized through various methods involving the condensation of o-phenylenediamines with electrophilic reagents. Such syntheses are pivotal in producing benzodiazepines with significant pharmacological activities. The synthesis approaches for benzodiazepines, including 1,5-benzodiazepines, often involve the use of o-phenylenediamine as a precursor, demonstrating the versatility and wide applicability of these methods in producing compounds with varied biological properties (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of benzodiazepines, characterized by the benzodiazepine nucleus, is critical for their biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazepine core can significantly impact their pharmacological profile, including psychotherapeutic activities. This highlights the importance of the molecular structure in designing benzodiazepine derivatives with desired biological properties (Salve & Mali, 2013).

Chemical Reactions and Properties

Benzodiazepines undergo a variety of chemical reactions, leveraging their core structure for modifications that tailor their pharmacological effects. The chemical versatility of the benzodiazepine nucleus allows for the synthesis of analogs with enhanced biological activities. Such chemical reactions include nucleophilic substitutions and ring transformations that are crucial for developing new therapeutic agents (Rashid et al., 2019).

Physical Properties Analysis

The physical properties of benzodiazepines, such as solubility, melting point, and crystalline structure, are influenced by their molecular configurations. These properties are essential for drug formulation and delivery, impacting the drug's bioavailability and pharmacokinetics. Understanding the physical properties is crucial for the efficient design of benzodiazepine-based medications (Teli et al., 2023).

Chemical Properties Analysis

The chemical properties of benzodiazepines, including their reactivity, stability, and interaction with biological targets, are fundamental to their mechanism of action. These properties determine the binding affinity of benzodiazepines to their receptor sites, influencing their therapeutic efficacy and safety profile. The exploration of these chemical properties is vital for the discovery and development of novel benzodiazepine compounds with optimized therapeutic benefits (Gomaa & Ali, 2020).

Scientific Research Applications

1. Cytotoxic and Enzyme Inhibition Properties

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has been studied for its potential in cancer treatment. In a study, palladacycles containing this compound showed effectiveness as cytotoxic agents on A2780/S cells and also acted as inhibitors of cathepsin B, an enzyme associated with cancer-related events (Spencer et al., 2009).

2. Structural and Stereochmical Analysis

Research has been conducted on the mechanism and stereochemistry of derivatives of this compound. This includes the study of β-lactam derivatives and their formation processes, providing insights into the chemical behavior and potential applications of these compounds (Wang et al., 2001).

3. Regiospecific Synthesis and Structural Studies

This compound has been the subject of regiospecific synthesis and structural studies. For instance, research on 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, related to this compound, provided insights into its structural properties and potential applications in various fields (Alonso et al., 2020).

4. Synthesis and Application in Drug Development

This compound is significant in the development of new drugs. A study focused on the development of a new method for synthesizing 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepines-2-one, which is essential for producing certain medicinal products (Lyukshenko et al., 2019).

5. Antimicrobial and Anticancer Studies

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones were found to be effective antimicrobial agents and showed potent anticancer activity (Verma et al., 2015).

6. Interaction with Biological Receptors

Studies have also explored how derivatives of this compound interact with biological receptors. For instance, one study examined how certain derivatives bind to benzodiazepine receptors in rat cerebral cortex, contributing to our understanding of their potential therapeutic applications (Baraldi et al., 1985).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is the GABA neurotransmitter . GABA, or gamma-aminobutyric acid, is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

The compound interacts with the benzodiazepine receptor, which is part of the GABA receptor complex. Once bound to the benzodiazepine receptor, the compound locks the receptor into a conformation where it has a greater affinity for the GABA neurotransmitter . This enhances the effect of GABA, leading to increased inhibitory effects on neuronal firing.

Result of Action

The molecular and cellular effects of the compound’s action include increased inhibitory effects on neuronal firing, leading to effects such as sedation, hypnosis, and muscle relaxation . These effects make it useful for treating conditions such as anxiety and insomnia .

properties

IUPAC Name

1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZWYQYDWCXHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346661
Record name 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3034-65-9
Record name 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights can be gained from studying the complex formation between diazepam and metal ions like palladium(II)?

A1: Research has shown that diazepam can act as a bridging ligand, connecting two palladium(II) ions in a square planar complex. [] This interaction occurs through specific atoms in the diazepam molecule, providing valuable information about potential binding sites and the molecule's spatial arrangement. This knowledge can be further applied to understand how diazepam might interact with biological targets.

Q2: How does the solubility of diazepam in various solvents impact its formulation and potential delivery methods?

A2: Diazepam exhibits limited solubility in water, a crucial factor when considering its administration and bioavailability. Studies have explored enhancing its solubility using co-solvents like propylene glycol and polymers like carboxymethyl cellulose. [] These approaches aim to improve diazepam's dissolution rate and potentially lead to more efficient drug delivery methods.

Q3: Can you elaborate on the analytical techniques employed to study diazepam's interactions and properties?

A3: Various spectroscopic techniques have been instrumental in characterizing diazepam and its complexes. Infrared (IR) and far-infrared (FIR) spectroscopy provide insights into the vibrational modes of the molecule and its interactions with metal ions, elucidating the nature of chemical bonds. [] Additionally, electronic spectra offer information about the electronic transitions within the molecule, further aiding in understanding its structure and reactivity. []

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